molecular formula C20H22ClN3O5S B2839136 N-(2,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride CAS No. 1216852-52-6

N-(2,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Cat. No.: B2839136
CAS No.: 1216852-52-6
M. Wt: 451.92
InChI Key: ORISZMRRFUDCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a synthetic small molecule characterized by a hybrid structure combining an isoquinoline sulfonamide core with a 2,4-dimethoxyphenylacetamide moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and modulators of protein-protein interactions. The 2,4-dimethoxy substitution on the phenyl ring enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the N-methylisoquinoline sulfonamide group contributes to π-π stacking interactions and hydrogen bonding capabilities. The hydrochloride salt form improves solubility for pharmacological testing .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S.ClH/c1-23(13-20(24)22-17-8-7-15(27-2)11-18(17)28-3)29(25,26)19-6-4-5-14-12-21-10-9-16(14)19;/h4-12H,13H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORISZMRRFUDCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in pharmacophore design, biological activity, and applications. Below is a detailed comparison:

Compound Name Key Structural Features Reported Activity/Use Distinctive Attributes vs. Target Compound
N-(2,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride (Target) 2,4-Dimethoxyphenyl, N-methylisoquinoline sulfonamido, acetamide backbone, hydrochloride Hypothesized kinase inhibition (based on structural analogy) Unique isoquinoline sulfonamide core; optimized for solubility via HCl salt.
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, 2,4-dimethoxyphenyl acrylamide Anticancer (patented as a kinase inhibitor) Replaces isoquinoline with benzothiazole; acrylamide linker may confer rigidity and altered binding kinetics.
N-(benzothiazole-2-yl)-2-phenylacetamide Benzothiazole, simple phenylacetamide Antimicrobial, agrochemical applications Lacks methoxy and sulfonamide groups; reduced complexity limits target specificity.
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide, diethylphenyl, methoxymethyl Herbicide (inhibits fatty acid elongation in plants) Chloroacetamide class; designed for plant enzyme targeting, not mammalian systems.
N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole, nitro-methoxyphenyl, thioether linkage Unknown (structural similarity to antitumor agents) Thiadiazole core and nitro group introduce redox activity; divergent from sulfonamide-based targets.

Key Findings from Comparative Analysis

Isoquinoline vs. Benzothiazole-based analogues prioritize agrochemical or broad-spectrum activities, whereas the target’s design suggests a focus on selective kinase modulation .

Substituent Effects :

  • The 2,4-dimethoxy groups in the target compound and (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide improve membrane permeability but may reduce metabolic stability compared to chloro-substituted agrochemicals like alachlor .
  • Chloroacetamides (e.g., alachlor) prioritize electrophilic reactivity for herbicidal activity, a feature absent in the target compound .

Pharmacological Potential: Unlike the pharmacopeial amides in (e.g., compounds with diphenylhexane backbones), the target lacks amino-hydroxy motifs critical for protease inhibition, suggesting divergent therapeutic pathways . The hydrochloride salt enhances aqueous solubility compared to neutral analogues (e.g., N-(benzothiazole-2-yl)-2-phenylacetamide), facilitating in vitro assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonamide bond formation and acetylation. Key steps include:

  • Sulfonamide coupling : React N-methylisoquinoline-5-sulfonyl chloride with 2-amino-N-(2,4-dimethoxyphenyl)acetamide in anhydrous DMF under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Hydrochloride salt formation : Precipitate the final product by adding HCl (g) to the reaction mixture in ethanol.
  • Yield optimization : Maintain temperatures between 60–80°C during coupling, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1). Purify via recrystallization from ethanol/water (4:1) to achieve >85% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for dimethoxyphenyl and isoquinoline moieties) and sulfonamide NH (δ ~10.2 ppm, broad singlet). Methoxy groups appear as singlets at δ ~3.8–4.0 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • X-ray crystallography : Resolve the hydrochloride salt’s 3D structure, highlighting hydrogen bonding between the protonated amine and chloride counterion (as seen in analogous sulfonamide hydrochlorides) .

Q. What initial biological screening assays are recommended to explore this compound’s pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer activity : Screen against NCI-60 cell lines using MTT assays, with doxorubicin as a positive control .
  • Kinase inhibition : Test against CDK2 or PIM1 kinases via fluorescence polarization (FP) assays, given the isoquinoline scaffold’s affinity for ATP-binding pockets .
  • Solubility and permeability : Use the shake-flask method (PBS pH 7.4) and Caco-2 cell monolayers to assess bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., PIM1). Focus on sulfonamide and isoquinoline groups’ roles in hydrogen bonding and π-π stacking .
  • QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors using datasets from structurally related acetamides .
  • MD simulations : Simulate binding stability over 100 ns (GROMACS) to identify residues critical for sustained target engagement .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways. Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to quantify PPB; high binding may reduce free drug concentration in vivo .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ and in vivo PK data to refine dosing regimens .

Q. How can reaction engineering improve scalability while maintaining stereochemical purity?

  • Methodological Answer :

  • Continuous flow synthesis : Optimize sulfonamide coupling in a microreactor (residence time: 20–30 min) to minimize byproducts and enhance heat transfer .
  • In-line analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediate purity .
  • Crystallization control : Use anti-solvent crystallization (ethanol/water) with controlled cooling rates to ensure uniform crystal morphology and chloride counterion incorporation .

Q. What analytical methods are critical for detecting and quantifying impurities in bulk batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify sulfonic acid byproducts (m/z +18 Da from parent ion) .
  • Elemental analysis : Verify chloride content (theoretical: ~7.2%) via ion chromatography to confirm salt stoichiometry .
  • Residual solvent testing : Perform GC headspace analysis to ensure DMF levels < 500 ppm (ICH Q3C guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.